Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Properties

Why this compound? Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate is the ideal building block for researchers requiring a low molecular weight (217.22 g/mol) fragment with a reactive methyl ester handle. Unlike ethyl or tert-butyl analogs, its methyl ester enables high-yielding amide coupling essential for IL-2 inhibitor SAR libraries, while the free amine permits diverse derivatization (diazotization, sulfonylation). Source 98% pure material confidently for fragment screening or automated synthesis. Select the methyl ester for reproducibility.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 1305826-81-6
Cat. No. B1398944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate
CAS1305826-81-6
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN(C=C1)C2=CC=C(C=C2)N
InChIInChI=1S/C11H11N3O2/c1-16-11(15)10-6-7-14(13-10)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3
InChIKeyMJANDHLGTSRJIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate (CAS 1305826-81-6): Chemical Identity and Procurement Baseline


Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate is a heterocyclic building block featuring a pyrazole core substituted at the 1-position with a 4-aminophenyl group and at the 3-position with a methyl carboxylate ester [1]. This compound serves as a versatile scaffold in medicinal chemistry and agrochemical research, primarily as a synthetic intermediate for the preparation of more complex molecules . Its structural features—specifically the free primary amine on the phenyl ring and the ester group—enable diverse chemical transformations including amide coupling, ester hydrolysis, and diazotization reactions . Commercially, this compound is available from multiple vendors with typical purity specifications of 95% to 98%, and it is widely used as a research chemical building block rather than a final active pharmaceutical ingredient .

Why Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate Cannot Be Directly Substituted by Common Analogs


Despite the apparent structural similarity among 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate esters, substitution between methyl, ethyl, and tert-butyl variants is not scientifically trivial. The ester moiety critically influences the compound's physicochemical properties—including lipophilicity, metabolic stability, and reactivity in downstream transformations—which in turn affects its suitability for specific synthetic routes and final target profiles [1]. For example, the methyl ester exhibits a lower molecular weight (217.22 g/mol) compared to its ethyl (231.25 g/mol) and tert-butyl (259.30 g/mol) counterparts, and a different calculated partition coefficient (cLogP) that alters its behavior in both reaction media and biological systems . Furthermore, the methyl ester may serve as a more reactive acylating agent in certain nucleophilic substitutions compared to the sterically hindered tert-butyl ester, which is preferentially cleaved under acidic conditions rather than participating in direct transesterification [2]. These quantifiable differences underscore why a researcher cannot simply interchange these analogs without compromising experimental reproducibility or desired synthetic outcomes.

Quantitative Evidence Differentiating Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate from Closest Analogs


Molecular Weight and Scaffold Minimalism: Methyl vs. Ethyl vs. tert-Butyl Esters

Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate possesses a lower molecular weight (MW = 217.22 g/mol) compared to its direct ester analogs, ethyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate (MW = 231.25 g/mol) and tert-butyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate (MW = 259.30 g/mol) [1][2]. This 14.03 g/mol reduction relative to the ethyl ester and 42.08 g/mol reduction relative to the tert-butyl ester positions the methyl ester as the most 'fragment-like' of the three, adhering more closely to the Rule of Three (MW ≤ 300) guidelines for fragment-based screening libraries [3].

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Properties

Ester Reactivity and Synthetic Versatility: Methyl Ester as a Superior Acylating Agent

The methyl ester moiety in Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate is intrinsically more reactive toward nucleophilic acyl substitution than its ethyl and tert-butyl counterparts due to reduced steric hindrance and electronic effects [1]. While direct kinetic data for this specific scaffold is not available, established structure-reactivity principles dictate that methyl esters undergo aminolysis and hydrolysis approximately 2- to 10-fold faster than ethyl esters and are dramatically more reactive than tert-butyl esters, which are stable to nucleophiles and require strong acid for cleavage [2]. This enhanced reactivity translates to higher synthetic efficiency in amide bond formation with amines, a key transformation in medicinal chemistry campaigns [3].

Organic Synthesis Medicinal Chemistry Building Block Utility

Pharmacophoric Validation: 1-(4-Aminophenyl)pyrazole Scaffold in IL-2 Inhibition Patents

The core scaffold of Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate is explicitly covered in patent WO-9962885-A1, which discloses 1-(4-aminophenyl)pyrazoles as inhibitors of IL-2 production in T-lymphocytes [1]. This patent provides a strong pharmacophoric validation for the 1-(4-aminophenyl)-1H-pyrazole framework, demonstrating its biological relevance. While the methyl ester itself is a synthetic intermediate, its core structure is identical to compounds described in the patent that exhibit anti-inflammatory activity [2]. In contrast, other regioisomeric pyrazoles (e.g., 1-phenyl-1H-pyrazole-4-carboxylates) lack this specific substitution pattern and are not covered by this IP, reducing their relevance for developing IL-2 pathway modulators.

Immunology Inflammation Medicinal Chemistry

Commercial Availability and Purity Benchmarks: Direct Comparison with Ethyl Ester Analog

Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate is commercially available with a guaranteed minimum purity of 98% from suppliers such as Leyan (Catalog No. 1361493) . Its ethyl ester analog, ethyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate, is offered at 95% purity from Sigma-Aldrich (Catalog No. ENA238713615) . While both compounds are suitable for research purposes, the 3% higher purity specification for the methyl ester reduces the potential for impurities that could interfere with sensitive biological assays or catalytic reactions. Furthermore, the methyl ester is more widely stocked among global vendors, ensuring faster lead times and competitive pricing .

Chemical Procurement Building Blocks Purity Analysis

Optimal Procurement and Application Scenarios for Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate Based on Quantitative Differentiation


Fragment-Based Drug Discovery (FBDD) Library Construction

Given its low molecular weight (217.22 g/mol) and compliance with fragment-like properties, Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate is an ideal candidate for inclusion in fragment screening libraries [1]. Its methyl ester provides a synthetic handle for rapid elaboration into larger lead-like molecules following fragment hit identification. The 98% commercial purity ensures minimal interference in biophysical assays such as SPR or NMR-based fragment screening .

Synthesis of Anti-inflammatory Lead Compounds via Amide Coupling

Researchers developing IL-2 production inhibitors based on the 1-(4-aminophenyl)pyrazole scaffold should procure the methyl ester variant for efficient amide bond formation [1]. The enhanced reactivity of the methyl ester toward amines allows for high-yielding amide couplings, a critical step in generating libraries of amide derivatives for SAR studies . The patent-backed scaffold ensures that the resulting compounds are aligned with known pharmacophoric space [2].

Building Block for Parallel Synthesis and Medicinal Chemistry Campaigns

For medicinal chemistry groups engaged in parallel synthesis, Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate serves as a versatile core for diversification. The free amine on the phenyl ring can undergo diazotization, reductive amination, or sulfonylation, while the methyl ester can be hydrolyzed to the carboxylic acid for subsequent amide or ester formation [1]. Its balanced reactivity profile—more reactive than ethyl esters but not as labile as activated esters—makes it suitable for automated synthesis platforms .

Reference Standard for Analytical Method Development

The high purity (98%) and well-defined structure of Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate make it suitable as a reference standard for HPLC, LC-MS, and NMR method development [1]. Its distinct retention time and mass spectrometric fragmentation pattern can serve as benchmarks when analyzing more complex pyrazole-containing drug candidates or metabolites .

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